N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Physicochemical properties Lipophilicity Medicinal chemistry design

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-19-5) is a synthetic aromatic sulfonamide with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol. It features a distinctive substitution pattern combining a 3-chlorophenyl group on the sulfonamide nitrogen with 2,5-dimethyl substitution on the benzenesulfonamide ring, which imparts a computed XLogP3 of 3.8 and a topological polar surface area of 54.6 Ų.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.78
CAS No. 71796-19-5
Cat. No. B2376041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
CAS71796-19-5
Molecular FormulaC14H14ClNO2S
Molecular Weight295.78
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
InChIKeyXNQUMDOBRJJVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-19-5): A Structurally Defined Sulfonamide for Systematic SAR Exploration


N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-19-5) is a synthetic aromatic sulfonamide with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol [1]. It features a distinctive substitution pattern combining a 3-chlorophenyl group on the sulfonamide nitrogen with 2,5-dimethyl substitution on the benzenesulfonamide ring, which imparts a computed XLogP3 of 3.8 and a topological polar surface area of 54.6 Ų [1]. This compound serves as a versatile scaffold in medicinal chemistry where the position of the chloro substituent (meta vs. ortho or para) and the methyl group placement critically influence both physicochemical properties and biological target engagement .

Why N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide Cannot Be Readily Substituted by Generic Analogs


Substitution with a generic sulfonamide or a closely related positional isomer such as N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 6158-16-3) or N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-18-4) is not straightforward . Although these compounds share identical molecular formulae (C₁₄H₁₄ClNO₂S) and nearly identical molecular weights (~295.8 g/mol), the position of the chloro substituent on the N-phenyl ring fundamentally alters the molecular geometry, electronic distribution, and steric profile [1]. Published crystallographic data indicate that the dihedral angle between the two aromatic rings in this structural class can vary significantly (e.g., approximately 40.4° in the closely related 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide), directly impacting the three-dimensional pharmacophore available for protein-ligand interactions [1]. Consequently, even isomers with identical elemental composition cannot be assumed to exhibit equivalent binding kinetics, selectivity profiles, or solubility characteristics, making empirical verification of each distinct substitution pattern essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide: Comparator-Based Analysis


Physicochemical Differentiation: Computed LogP and Polar Surface Area Versus Positional Isomers

The 3-chloro substitution pattern on the N-phenyl ring yields distinct computed physicochemical properties compared to the 4-chloro isomer. While both isomers share an identical molecular weight (295.8 g/mol) and heavy atom count, the meta-chloro orientation in the target compound alters the dipole moment and local hydrophobicity distribution, which can impact membrane permeability and off-target promiscuity in cell-based assays [1]. No direct experimental head-to-head PAMPA or Caco-2 permeability comparison data are currently available for these isomers, so this differentiation is based on in silico class-level inference.

Physicochemical properties Lipophilicity Medicinal chemistry design

Vendor-Supplied Batch Purity Analysis: Quantified Quality Control Differentiation from Bulk Sulfonamide Sources

Bidepharm, a commercial supplier, provides batch-specific analytical quality control data for this compound, reporting a standard purity of 98% with supporting NMR, HPLC, and GC detection reports . This level of documented purity exceeds typical industrial-grade sulfonamide mixtures, which frequently contain residual aniline starting materials or sulfonyl chloride hydrolysis products. While purity data from other isomer suppliers are not available for direct comparison, the provision of multi-technique batch analysis represents a differentiation point for users requiring defined impurity profiles for reproducible enzymatic or cellular assay results.

Quality control Batch-to-batch reproducibility Procurement specification

Structural Differentiation: Meta-Chloro Orientation Confers a Unique Pharmacophoric Angle Versus Ortho- and Para-Chloro Analogs

Published crystal structures of closely related N-(2,5-dimethylphenyl)benzenesulfonamides demonstrate that the dihedral angle between the two aromatic rings is approximately 40.4° in the solid state [1]. The 3-chloro substitution on the N-phenyl ring is expected to alter this torsional angle through steric and electronic effects distinct from 2-chloro (ortho) or 4-chloro (para) isomers. In 2-chloro isomers, the ortho substituent introduces a steric clash that can dramatically increase the torsional angle, while 4-chloro isomers present a more linear extension. The meta-chloro (3-position) substitution represents a balanced steric profile that preserves rotational freedom while placing the halogen at a distinct angular trajectory relative to the sulfonamide core. Experimental crystallographic data for the target compound itself have not been reported; this class-level inference highlights the need for procurement of the exact isomer for reproducible pharmacophore validation.

Crystallography Pharmacophore modeling Structure-based design

Carbonic Anhydrase Class-Level Inhibitory Activity: Sulfonamide Scaffold with Meta-Chloro Substitution Potential

A broad literature survey reveals that benzenesulfonamides bearing chloro substituents at the 3- and 3,5-positions of the sulfonamide aromatic ring demonstrate enhanced binding affinity for human carbonic anhydrase (hCA) isoforms compared to non-chlorinated analogs [1]. Specifically, chloro substituents at the 3,5-positions increased affinity for all carbonic anhydrase isozymes tested in a fluorescent thermal shift assay, with some hydrazone-bearing 3,5-dichlorobenzenesulfonamides achieving Kd values as low as 6.6–8.1 nM for CA VB [1]. Although N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide places the chloro substituent on the N-phenyl ring rather than the sulfonamide ring, the precedent for meta-chlorophenyl derivatives in sulfonamide-based enzyme inhibition suggests a rational basis for exploring this compound as a potential zinc-binding pharmacophore scaffold. No direct IC50 or Ki data for the target compound against any CA isoform were identified in the accessible literature.

Carbonic anhydrase inhibition Metalloenzyme targeting Sulfonamide zinc-binding

Recommended Application Scenarios for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide Based on Evidence


SAR Exploration: Positional Chlorine Isomer Library Component for Pharmacophore Mapping

Given the distinct computed physicochemical properties relative to its 4-chloro isomer [1], this compound is most appropriately utilized as part of a systematic positional isomer library (2-Cl, 3-Cl, 4-Cl) for mapping the chlorine-tolerant volume and electrostatic environment within a target protein binding site. Researchers can exploit the documented 98% purity with batch-specific NMR/HPLC verification to minimize confounding impurity effects in dose-response experiments.

Negative Control Design: Structurally Matched Inactive Control for Bioassay Validation

Based on the available class-level inference suggesting that 3-substitution on the N-phenyl ring may not always optimize carbonic anhydrase binding [1], this compound may serve as a structurally matched, potentially less active control relative to known potent sulfonamide inhibitors in enzyme assays. Its procurement in high purity enables its use as a vehicle-matched negative control where the sulfonamide core must be maintained constant while varying only the N-phenyl substitution pattern.

Crystallography Soaking Experiments: Halogen-Atom Phasing Anomalous Scatterer Source

The single chlorine atom at the meta position of the N-phenyl ring provides an anomalous scattering signal suitable for experimental phasing in protein crystallography [1]. For structural biology groups solving co-crystal structures of sulfonamide-binding proteins, this compound offers a compact, synthetically accessible ligand that can be soaked into pre-formed crystals to generate derivative datasets for SAD/MAD phasing without requiring selenomethionine labeling of the protein.

Computational Chemistry: Benchmark Molecule for DFT Conformational Analysis

The compound's well-defined molecular formula (C₁₄H₁₄ClNO₂S), moderate conformational flexibility (3 rotatable bonds), and single halogen atom make it an ideal test case for benchmarking DFT-level potential energy surface calculations of sulfonamide torsional preferences [1]. Researchers requiring a structurally simple yet non-trivial test molecule for method validation can use the established SMILES string (CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl) to generate unambiguous input geometries.

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